molecular formula C18H16O3 B1641266 [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 115610-30-5

[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B1641266
CAS No.: 115610-30-5
M. Wt: 280.3 g/mol
InChI Key: JDBSEUVQZVQSCN-NJPWYCGFSA-N
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Description

[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is derived from the esterification of 3-(4-Hydroxyphenyl)propenoic acid and 3-phenyl-2-propenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification reaction between 3-(4-Hydroxyphenyl)propenoic acid and 3-phenyl-2-propenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed:

    Oxidation: Formation of 3-(4-Hydroxyphenyl)propenoic acid derivatives.

    Reduction: Formation of 3-(4-Hydroxyphenyl)propenol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules

Biology: In biological research, [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is studied for its potential antioxidant properties. It may also be used in the development of bioactive compounds with therapeutic potential.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for medicinal chemistry research.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects through the modulation of enzyme activity, inhibition of oxidative stress, and regulation of inflammatory pathways. The presence of the hydroxyphenyl and propenyl groups allows the compound to participate in various biochemical reactions, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)propenoic acid methyl ester
  • 3-(4-Hydroxyphenyl)propenoic acid ethyl ester
  • 3-(4-Hydroxyphenyl)propenoic acid propyl ester

Comparison:

  • [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is unique due to the presence of the 3-phenyl-2-propenyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl ester counterparts.
  • The phenyl group in the ester moiety enhances the compound’s ability to interact with aromatic systems, potentially increasing its efficacy in biological applications.
  • The longer carbon chain in the 3-phenyl-2-propenyl group may influence the compound’s solubility and stability, making it more suitable for specific industrial applications.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBSEUVQZVQSCN-NJPWYCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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